molecular formula C23H29N3O2 B5623814 N-cyclopropyl-1'-(3-ethynylbenzoyl)-1,4'-bipiperidine-3-carboxamide

N-cyclopropyl-1'-(3-ethynylbenzoyl)-1,4'-bipiperidine-3-carboxamide

Cat. No. B5623814
M. Wt: 379.5 g/mol
InChI Key: VQIVYCCRHOUQFO-UHFFFAOYSA-N
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Description

The compound "N-cyclopropyl-1'-(3-ethynylbenzoyl)-1,4'-bipiperidine-3-carboxamide" belongs to a class of molecules that exhibit a complex structure, involving cyclopropyl and bipiperidine moieties. These components suggest a molecule with potential biological activity, given the known relevance of cyclopropyl and piperidine derivatives in medicinal chemistry.

Synthesis Analysis

Research on similar compounds highlights the use of multi-step synthetic processes that involve the formation of cyclopropyl and piperidine rings, often through nucleophilic substitution reactions and ester hydrolysis. For example, Zhou et al. (2021) describe a high-yield synthetic method for a related compound through multi-step nucleophilic substitution reaction and ester hydrolysis, achieving a total yield of 48.8% (Zhou et al., 2021).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as X-ray crystallography, which provides detailed insights into the conformation and geometry of these molecules. For instance, the crystal structure analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide by Pokhodylo et al. (2021) revealed specific interactions and the spatial orientation of the cyclopropyl ring relative to the rest of the molecule (Pokhodylo et al., 2021).

properties

IUPAC Name

N-cyclopropyl-1-[1-(3-ethynylbenzoyl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-2-17-5-3-6-18(15-17)23(28)25-13-10-21(11-14-25)26-12-4-7-19(16-26)22(27)24-20-8-9-20/h1,3,5-6,15,19-21H,4,7-14,16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIVYCCRHOUQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)C(=O)N2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-1-[1-(3-ethynylbenzoyl)piperidin-4-yl]piperidine-3-carboxamide

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